Eptapirone

Description

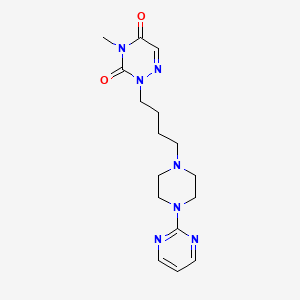

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-1,2,4-triazine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N7O2/c1-20-14(24)13-19-23(16(20)25)8-3-2-7-21-9-11-22(12-10-21)15-17-5-4-6-18-15/h4-6,13H,2-3,7-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMYAHEULKSYAPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=NN(C1=O)CCCCN2CCN(CC2)C3=NC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40170857 | |

| Record name | Eptapirone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179756-85-5 | |

| Record name | Eptapirone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179756855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eptapirone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPTAPIRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M824XRO8N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Eptapirone's Mechanism of Action at the 5-HT1A Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Eptapirone is a selective, high-affinity partial agonist of the serotonin 1A (5-HT1A) receptor, a key target in the development of anxiolytic and antidepressant medications. This document provides an in-depth examination of this compound's mechanism of action, detailing its binding characteristics, functional activity, and influence on downstream signaling pathways. Quantitative data from key studies are presented, along with the experimental protocols used to derive them. Visual diagrams of signaling cascades and experimental workflows are included to facilitate a comprehensive understanding of its molecular pharmacology.

Introduction: The 5-HT1A Receptor and this compound

The 5-HT1A receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is widely distributed throughout the central nervous system, with high densities in the hippocampus, septum, amygdala, and raphe nuclei. It functions as an autoreceptor on serotonergic neurons in the raphe nuclei and as a postsynaptic receptor in limbic and cortical regions. Modulation of 5-HT1A receptor activity has been a cornerstone of therapeutic strategies for anxiety and depressive disorders.

This compound (F-11,440) emerged as a potent and selective 5-HT1A receptor ligand with a distinct pharmacological profile. Unlike full agonists, which elicit a maximal receptor response, this compound's partial agonism allows for a more nuanced modulation of the serotonergic system, potentially offering an improved side-effect profile.

Binding Affinity and Selectivity

This compound demonstrates high affinity for the human 5-HT1A receptor. Its binding characteristics have been determined through radioligand binding assays, which measure the displacement of a radiolabeled ligand by the compound of interest.

This compound's affinity for the 5-HT1A receptor is high, with a reported pKi of 8.33, which corresponds to a Ki of 4.8 nM.[1][2][3] This affinity is notably higher than that of the anxiolytic drug buspirone (pKi = 7.50) but slightly lower than the 5-HT1A agonist flesinoxan (pKi = 8.91).[4] this compound also exhibits selectivity for the 5-HT1A receptor over other serotonin receptor subtypes and other neurotransmitter receptors, a crucial factor in minimizing off-target effects.[3]

Table 1: Binding Affinity (Ki) of this compound and Reference Compounds at the 5-HT1A Receptor

| Compound | Ki (nM) | pKi | Reference |

| This compound (F-11,440) | 4.8 | 8.33 | |

| Buspirone | 31.6 | 7.50 | |

| Flesinoxan | 0.12 | 8.91 |

Functional Activity as a Partial Agonist

This compound acts as a high-efficacy partial agonist at the 5-HT1A receptor. This means it binds to and activates the receptor but produces a response that is less than that of the endogenous full agonist, serotonin (5-HT). The functional activity of this compound has been characterized using assays that measure downstream signaling events, such as the inhibition of adenylyl cyclase and the stimulation of GTPγS binding.

In functional assays, this compound's potency is quantified by its EC50 value, the concentration at which it produces 50% of its maximal effect. Its efficacy is described by its intrinsic activity (α), which is the maximal effect of the drug relative to that of the full agonist.

Table 2: Functional Activity of this compound at the 5-HT1A Receptor

| Assay | Parameter | Value | Reference |

| cAMP Accumulation | pEC50 | 6.8 | |

| cAMP Accumulation | Intrinsic Activity (α) | 1.0 (relative to 5-HT) | |

| GTPγS Binding | Intrinsic Activity (α) | High (qualitative) |

Notably, in studies using HeLa cells expressing human 5-HT1A receptors, this compound demonstrated an intrinsic activity of 1.0 relative to 5-HT, indicating it behaves as a full agonist in this system. This is significantly higher than the partial agonists buspirone (0.49) and ipsapirone (0.46).

Downstream Signaling Pathways

Activation of the 5-HT1A receptor by this compound initiates a cascade of intracellular signaling events. As a Gi/o-coupled receptor, its primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

The signaling pathway is as follows:

-

Receptor Activation: this compound binds to the 5-HT1A receptor.

-

G-protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the inhibitory G-protein (Gi/o).

-

G-protein Dissociation: The Gαi-GTP subunit and the Gβγ dimer dissociate.

-

Effector Modulation:

-

The Gαi-GTP subunit inhibits adenylyl cyclase, reducing the conversion of ATP to cAMP.

-

The Gβγ dimer can activate G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and neuronal inhibition. It can also modulate other effectors, including phospholipase C and certain calcium channels.

-

References

Eptapirone: A Technical Guide to its Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eptapirone (also known as F-11440) is a potent and selective 5-HT1A receptor full agonist belonging to the azapirone chemical class.[1][2] It has demonstrated significant potential in preclinical studies as an anxiolytic and antidepressant agent.[3][4] This technical guide provides a comprehensive overview of the synthesis of this compound, its key chemical properties, and its mechanism of action, with a focus on presenting detailed data and experimental insights for the scientific community.

Chemical Properties

This compound is a white to off-white solid.[3] A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 4-methyl-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-1,2,4-triazine-3,5-dione | |

| Synonyms | F-11440, F 11440 | |

| Molecular Formula | C₁₆H₂₃N₇O₂ | |

| Molecular Weight | 345.40 g/mol | |

| CAS Number | 179756-85-5 | |

| Appearance | Solid | |

| Color | White to off-white | |

| Solubility | DMSO: ≥ 250 mg/mL (723.80 mM) (ultrasonic recommended); DMF: 10 mg/mL; Ethanol: slightly soluble | |

| Binding Affinity (pKi) | 8.33 (for 5-HT1A receptor) | |

| Binding Affinity (Ki) | 4.8 nM (for 5-HT1A receptor) | |

| XLogP3-AA | 0.4 |

Synthesis of this compound

Synthetic Workflow Overview

The general synthetic approach can be visualized as the convergence of two main structural components: the 4-methyl-1,2,4-triazine-3,5(2H,4H)-dione moiety and the 1-(pyrimidin-2-yl)piperazine side chain, connected by a butyl linker.

Figure 1: High-level overview of the this compound synthesis strategy.

Key Experimental Protocols

The following sections detail the optimized protocols for crucial steps in the synthesis of this compound.

1. Cyclization to form 1,2,4-triazine-3,5(2H,4H)-dione:

This key step involves the formation of the triazine core.

-

Reagents: Appropriate starting materials (not specified in the available literature), Sodium Hydroxide (NaOH), Ethylene Glycol.

-

Protocol: The reaction is carried out using sodium hydroxide in ethylene glycol as the solvent.

-

Yield: This optimized cyclization method reportedly achieves a yield of 61.6%.

2. Formation of 4-tert-butyl(pyrimidin-2-yl)piperazine-1-carboxylate:

This step prepares a protected form of the pyrimidinylpiperazine moiety.

-

Reagents: Appropriate starting materials (not specified in the available literature), Triethylamine, Ethanol.

-

Protocol: The reaction is conducted using triethylamine as a base in ethanol as the solvent. The reaction mixture is maintained at a temperature of 50°C for 16 hours. This method is noted for being non-metal catalyzed and producing fewer byproducts.

-

Yield: An acceptable yield of 63.1% is reported for this step.

3. Final Nucleophilic Substitution to Yield this compound:

This is the final coupling step to produce the this compound molecule.

-

Reagents: The two key intermediates (the triazine core and the pyrimidinylpiperazine with the butyl linker), Potassium Carbonate (K₂CO₃), Acetonitrile, Sodium Iodide (NaI).

-

Protocol: The nucleophilic substitution reaction is carried out using potassium carbonate as the base and acetonitrile as the solvent. Sodium iodide is used as a catalyst. The reaction is maintained at a temperature of 50°C for 12 hours.

-

Yield: This optimized final step achieves a yield of 49.6%.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects as a potent and selective full agonist of the serotonin 5-HT1A receptor. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist like this compound, initiates an intracellular signaling cascade.

The 5-HT1A receptor is coupled to the inhibitory G-protein, Gαi/o. Activation of the receptor by this compound leads to the dissociation of the Gαi subunit from the Gβγ dimer. The activated Gαi subunit then inhibits the enzyme adenylyl cyclase. This inhibition results in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels, in turn, leads to decreased activity of protein kinase A (PKA) and subsequent downstream cellular effects that are believed to mediate the anxiolytic and antidepressant properties of this compound.

Figure 2: Signaling pathway of this compound via the 5-HT1A receptor.

Conclusion

This compound remains a compound of significant interest for researchers in neuropharmacology and drug development due to its potent and selective 5-HT1A receptor agonism. While a complete, detailed synthetic protocol is not fully disclosed in publicly available literature, the outlined key steps and optimization data provide a strong foundation for its chemical synthesis. Understanding its chemical properties and the intricacies of its signaling pathway is crucial for the further exploration of its therapeutic potential and the development of novel treatments for anxiety and depressive disorders.

References

Eptapirone: A Comprehensive Technical Guide to its Binding Affinity and Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eptapirone (F-11,440) is a potent and selective full agonist of the serotonin 1A (5-HT1A) receptor, belonging to the azapirone chemical class.[1] Its high affinity and intrinsic activity at the 5-HT1A receptor have made it a subject of significant interest for its potential therapeutic applications in neuropsychiatric disorders such as anxiety and depression. This technical guide provides an in-depth overview of the binding affinity and selectivity profile of this compound, detailed experimental protocols for its characterization, and a visualization of its associated signaling pathways.

Binding Affinity and Selectivity Profile

This compound exhibits a high affinity for the human 5-HT1A receptor, with a reported pKi of 8.33, which corresponds to a Ki of 4.8 nM.[1] Its selectivity for the 5-HT1A receptor over other monoaminergic receptors is a key feature of its pharmacological profile. The following table summarizes the binding affinities (Ki in nM) of this compound for a range of neurotransmitter receptors. For comparative purposes, the binding affinities of the well-characterized 5-HT1A partial agonist, buspirone, and the antagonist, WAY-100635, are also included where available.

| Receptor | This compound (Ki, nM) | Buspirone (Ki, nM) | WAY-100635 (Ki, nM) |

| Serotonin Receptors | |||

| 5-HT1A | 4.8[1] | 14 | 0.9 |

| 5-HT1B | >1000 | 440 | 330 |

| 5-HT1D | >1000 | 560 | 1800 |

| 5-HT2A | 130 | 53 | 140 |

| 5-HT2C | >1000 | 2200 | >10000 |

| 5-HT6 | >1000 | >10000 | >10000 |

| 5-HT7 | >1000 | 2400 | 1700 |

| Dopamine Receptors | |||

| D1 | >1000 | >10000 | >10000 |

| D2 | 340 | 28 | >10000 |

| D3 | >1000 | 110 | >10000 |

| D4 | >1000 | 45 | >10000 |

| Adrenergic Receptors | |||

| α1 | 170 | 49 | 1100 |

| α2 | >1000 | 1400 | >10000 |

| β | >1000 | >10000 | >10000 |

| Data compiled from multiple sources. The Ki values for this compound are primarily from preclinical studies. |

Experimental Protocols

The characterization of this compound's binding affinity and functional activity relies on standardized in vitro assays. The following sections detail the methodologies for two key experimental approaches.

Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[2] A competitive binding assay is typically used to determine the inhibition constant (Ki) of a test compound like this compound.

Objective: To determine the Ki of this compound for the 5-HT1A receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells).

-

Radioligand: [3H]8-OH-DPAT (a high-affinity 5-HT1A agonist).

-

Non-specific binding control: A high concentration of a non-labeled 5-HT1A ligand (e.g., serotonin or WAY-100635).

-

Test compound: this compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, incubate the cell membranes with the radioligand ([3H]8-OH-DPAT) at a concentration at or below its Kd.

-

Competition: For the competition curve, add increasing concentrations of this compound to the wells.

-

Controls: Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess non-labeled ligand).

-

Equilibrium: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound to obtain an IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Measurement

As a Gi/o-coupled receptor, activation of the 5-HT1A receptor by an agonist like this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3]

Objective: To determine the functional potency (EC50) and efficacy of this compound in inhibiting forskolin-stimulated cAMP production.

Materials:

-

A cell line expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells).

-

Forskolin (an adenylyl cyclase activator).

-

Test compound: this compound at various concentrations.

-

cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based).

-

Cell culture medium and reagents.

Procedure:

-

Cell Culture: Plate the cells in a suitable multi-well plate and allow them to adhere overnight.

-

Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Agonist Treatment: Add increasing concentrations of this compound to the cells.

-

Stimulation: Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a chosen cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the log concentration of this compound to generate a dose-response curve. The EC50 value, representing the concentration of this compound that produces 50% of its maximal inhibitory effect, can then be determined. The maximal inhibition reflects the intrinsic efficacy of the compound.

Visualizations

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

This compound Receptor Selectivity Profile

Caption: this compound's binding affinity at various receptors.

5-HT1A Receptor Signaling Pathway

References

Discovery and history of Eptapirone (F-11,440)

An In-Depth Technical Guide to the Discovery and History of Eptapirone (F-11,440)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (F-11,440) is a potent and highly selective full agonist of the serotonin 5-HT1A receptor, belonging to the azapirone chemical class. Developed by Pierre Fabre, its creation was driven by the hypothesis that maximizing intrinsic activity at the 5-HT1A receptor could unlock superior therapeutic benefits for anxiety and depression compared to existing partial agonists.[1] Preclinical studies demonstrated marked anxiolytic and antidepressant-like effects, often exceeding those of reference compounds.[2] Early human trials confirmed its pharmacological activity and established a preliminary safety profile.[1] Despite promising initial data, the clinical development of this compound was discontinued after Phase I trials.[3] This guide provides a comprehensive technical overview of its discovery, pharmacological profile, experimental evaluation, and developmental history.

Discovery and Developmental Rationale

The development of this compound emerged from a specific therapeutic hypothesis aimed at improving upon first-generation 5-HT1A receptor agonists like buspirone and ipsapirone.[1] These earlier agents, while effective to a degree, are partial agonists with relatively modest intrinsic activity. Researchers postulated that the full therapeutic potential of 5-HT1A receptor agonism could only be realized with compounds possessing high intrinsic activity, similar to the endogenous ligand, serotonin.

This compound was synthesized as part of a research program to create potent, selective, and high-efficacy 5-HT1A receptor agonists. The goal was to develop a compound that could produce more robust anxiolytic and antidepressant effects, and potentially a faster onset of action, by more strongly engaging the receptor and its downstream signaling pathways.

Developer: Pierre Fabre Chemical Class: Azapirone Highest Development Phase: Phase I (Discontinued) Therapeutic Areas: Anxiety and Major Depressive Disorder

Pharmacological Profile

This compound is characterized by its high affinity, selectivity, and efficacy at the 5-HT1A receptor.

Pharmacodynamics: Receptor Binding and Functional Activity

This compound binds with high affinity to the 5-HT1A receptor and shows marked selectivity over other monoaminergic receptors, thereby reducing the likelihood of off-target effects. Functionally, it acts as a full agonist, demonstrating an intrinsic activity comparable to that of serotonin itself.

| Parameter | Receptor | Value | Reference Compound | Value |

| Binding Affinity (pKi) | 5-HT1A | 8.33 | Buspirone | 7.50 |

| Flesinoxan | 8.91 | |||

| Binding Affinity (Ki, nM) | 5-HT1A | 4.8 | - | - |

| Dopamine D2 | 1,770 | - | - | |

| α1-Adrenergic | 691.8 | - | - | |

| Histamine H1 | <10,000 | - | - | |

| Intrinsic Activity | 5-HT1A | 1.0 (relative to 5-HT) | Buspirone | 0.49 |

| Ipsapirone | 0.46 | |||

| Flesinoxan | 0.93 | |||

| cAMP Inhibition (pEC50) | 5-HT1A | 6.8 | - | - |

Table 1: Summary of this compound's In Vitro Pharmacological Data.

Mechanism of Action

This compound exerts its effects by binding to and activating 5-HT1A receptors. These are G-protein coupled receptors (GPCRs) linked to the inhibitory G-protein, Gi/o. Activation of this pathway leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). This signaling cascade is believed to mediate the therapeutic effects of 5-HT1A agonists.

References

Eptapirone: A Comprehensive Analysis of a Full 5-HT1A Receptor Agonist in Contrast to Partial Agonists

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The serotonin 1A (5-HT1A) receptor, a key target in the treatment of anxiety and depressive disorders, is modulated by a spectrum of ligands with varying intrinsic activities. This technical guide provides a detailed examination of Eptapirone (F-11,440), a potent and highly selective full agonist for the 5-HT1A receptor. Its pharmacological profile is contrasted with that of established partial agonists, namely buspirone, tandospirone, and gepirone. This document synthesizes data on binding affinity and functional activity, presents detailed experimental protocols for the characterization of these compounds, and illustrates the underlying molecular mechanisms and experimental workflows through signaling pathway and workflow diagrams. The development of high-efficacy 5-HT1A agonists like this compound was driven by the hypothesis that maximizing the therapeutic benefits of targeting this receptor requires high intrinsic activity, a departure from the more modest efficacy observed with earlier partial agonists.[1]

Introduction: The Rationale for Full Agonism at 5-HT1A Receptors

The 5-HT1A receptor, a G-protein coupled receptor (GPCR), plays a crucial role in the regulation of mood and anxiety.[2] It is located both presynaptically on serotonergic neurons in the raphe nuclei (as autoreceptors) and postsynaptically in various brain regions, including the hippocampus and cortex.[2][3][4] Activation of these receptors generally leads to neuronal hyperpolarization and a reduction in neuronal firing.

Partial agonists, such as buspirone, tandospirone, and gepirone, have been utilized clinically for their anxiolytic and antidepressant effects. However, their therapeutic efficacy has been described as modest. This has led to the hypothesis that the full therapeutic potential of 5-HT1A receptor modulation might only be achievable with compounds possessing high intrinsic activity, akin to the endogenous ligand, serotonin. This compound was developed based on this premise, representing a class of high-efficacy full agonists designed to elicit a more robust therapeutic response.

Comparative Pharmacological Profiles

The distinction between this compound as a full agonist and the partial agonism of other azapirones is evident in their respective binding affinities and, more critically, their intrinsic activities at the 5-HT1A receptor.

Binding Affinity

Binding affinity, often expressed as the inhibition constant (Ki) or its logarithmic transformation (pKi), indicates the potency of a ligand in binding to a receptor. A lower Ki or a higher pKi value signifies a higher binding affinity.

| Compound | Receptor Affinity (Ki, nM) | Receptor Affinity (pKi) |

| This compound | 4.8 | 8.33 |

| Buspirone | ~30 (approximate) | 7.50 |

| Tandospirone | 27 ± 5 | - |

| Gepirone | High affinity (specific values vary) | - |

Table 1: Comparative Binding Affinities for the 5-HT1A Receptor.

Intrinsic Activity and Functional Efficacy

Intrinsic activity refers to the ability of a drug-receptor complex to produce a maximal functional response. A full agonist possesses an intrinsic activity of 100% (or 1.0), similar to the endogenous agonist, while a partial agonist has an intrinsic activity between 0 and 100%.

| Compound | Agonist Type | Intrinsic Activity (approximate) |

| This compound | Full Agonist | ~100% (equal to serotonin) |

| Buspirone | Partial Agonist | ~30% |

| Tandospirone | Partial Agonist | 55-85% |

| Gepirone | Partial Agonist | Varies; acts as a full agonist at presynaptic autoreceptors and a partial agonist at postsynaptic receptors. |

Table 2: Comparative Intrinsic Activity at the 5-HT1A Receptor.

In preclinical studies, the higher intrinsic activity of this compound translates to more robust effects in animal models of anxiety and depression. For instance, in the Porsolt forced swimming test, this compound demonstrated a stronger antidepressant-like effect compared to buspirone. Similarly, in conflict procedure assays, this compound showed more pronounced anxiolytic-like effects than buspirone.

Signaling Pathways of 5-HT1A Receptor Activation

The 5-HT1A receptor is coupled to inhibitory G-proteins (Gi/o). Upon agonist binding, a conformational change in the receptor activates the G-protein, leading to the dissociation of its α and βγ subunits. The Giα subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade is central to the receptor's function. Full agonists like this compound are capable of maximally stimulating this pathway, leading to a profound reduction in cAMP, whereas partial agonists produce a submaximal response.

Detailed Experimental Protocols

The characterization of compounds like this compound and partial agonists involves a series of in vitro assays to determine their binding affinity and functional activity.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the 5-HT1A receptor. It involves the use of a radiolabeled ligand that specifically binds to the receptor.

Objective: To measure the displacement of a specific radioligand from the 5-HT1A receptor by the test compound.

Materials:

-

Membrane preparations from cells expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells).

-

Radioligand: [³H]8-OH-DPAT (an agonist radioligand).

-

Non-specific binding control: Serotonin (5-HT) at a high concentration (e.g., 10 µM).

-

Test compounds: this compound, buspirone, tandospirone, gepirone at various concentrations.

-

Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

96-well microplates.

-

Cell harvester and glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Thaw and homogenize cell membranes in ice-cold assay buffer. Determine protein concentration.

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled 5-HT), and competitive binding (radioligand + varying concentrations of the test compound).

-

Incubation: Add the membrane preparation to all wells. Incubate the plate at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound. Wash the filters with ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins by an agonist, providing a measure of its intrinsic activity.

Objective: To quantify the agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins coupled to the 5-HT1A receptor.

Materials:

-

Membrane preparations expressing 5-HT1A receptors.

-

[³⁵S]GTPγS.

-

GDP (Guanosine diphosphate).

-

Test compounds at various concentrations.

-

Assay buffer: e.g., 20 mM HEPES, 3 mM MgCl₂, 100 mM NaCl.

Procedure:

-

Membrane Pre-incubation: Pre-incubate the membranes in the assay buffer containing GDP.

-

Reaction Initiation: Add the test compound and [³⁵S]GTPγS to initiate the reaction.

-

Incubation: Incubate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30 minutes).

-

Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the agonist to generate a dose-response curve. Determine the EC50 (potency) and Emax (efficacy) values. The Emax relative to a standard full agonist (like 5-HT) indicates the intrinsic activity.

cAMP Accumulation Assay

This is another functional assay that measures the downstream effect of 5-HT1A receptor activation, which is the inhibition of adenylyl cyclase.

Objective: To measure the inhibition of forskolin-stimulated cAMP production in whole cells expressing the 5-HT1A receptor.

Materials:

-

Whole cells expressing the human 5-HT1A receptor (e.g., CHO-K1 or HeLa cells).

-

Forskolin (an adenylyl cyclase activator).

-

Test compounds at various concentrations.

-

Cell culture medium and stimulation buffer.

-

cAMP detection kit (e.g., TR-FRET or AlphaScreen based).

Procedure:

-

Cell Culture and Plating: Culture the cells and seed them into 96- or 384-well plates.

-

Stimulation: Pre-incubate the cells with the test compound. Then, stimulate the cells with forskolin to induce cAMP production.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay-based detection kit.

-

Data Analysis: Generate dose-response curves by plotting the inhibition of forskolin-stimulated cAMP accumulation against the log concentration of the agonist. Calculate the IC50 (potency) and the maximal inhibition (efficacy).

Conclusion

This compound stands out as a high-affinity, selective, and full agonist of the 5-HT1A receptor, distinguishing it from partial agonists like buspirone, tandospirone, and gepirone. The rationale behind its development—that higher intrinsic activity may lead to superior therapeutic outcomes—is supported by its robust preclinical profile. The experimental protocols detailed herein provide a framework for the comprehensive characterization of such compounds, enabling researchers to elucidate their pharmacological properties and potential clinical utility. The comparative data and methodologies presented in this guide are intended to serve as a valuable resource for professionals in the fields of neuroscience and drug development, facilitating further research into the therapeutic potential of modulating the 5-HT1A receptor.

References

Pharmacological characterization of Eptapirone

An in-depth guide to the pharmacological profile of Eptapirone (F-11,440), a potent and selective 5-HT1A receptor agonist. This document is intended for researchers, scientists, and professionals in drug development.

Introduction

This compound (also known as F-11,440) is a potent and highly selective serotonin 5-HT1A receptor full agonist belonging to the azapirone chemical class.[1][2] Developed under the hypothesis that high intrinsic activity at the 5-HT1A receptor is necessary to achieve maximum therapeutic benefits, this compound was investigated for its potential as a novel anxiolytic and antidepressant agent.[1] Its pharmacological profile is distinguished by high affinity and efficacy at the 5-HT1A receptor, comparable to that of the endogenous ligand, serotonin.[1][3] Preclinical studies demonstrated significant potential for producing strong, rapid-onset antidepressant and anxiolytic effects. Despite promising early results, its clinical development was discontinued. This guide provides a comprehensive technical overview of its pharmacological characterization.

Mechanism of Action

This compound's primary mechanism of action is the potent and selective agonism of the 5-HT1A receptor. This receptor is a G-protein coupled receptor (GPCR) that is widely distributed throughout the central nervous system. 5-HT1A receptors are found both presynaptically, as somatodendritic autoreceptors on serotonin neurons in the raphe nuclei, and postsynaptically in various brain regions, including the hippocampus, cortex, and amygdala.

As a full agonist, this compound mimics the action of serotonin, binding to the 5-HT1A receptor and activating its associated inhibitory G-protein (Gαi/o). This activation leads to the inhibition of the enzyme adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels ultimately modulates neuronal excitability and neurotransmitter release, which is believed to underpin its therapeutic effects.

Caption: this compound's 5-HT1A receptor signaling pathway.

Quantitative Pharmacological Data

The pharmacological activity of this compound has been quantified through various in vitro and in vivo assays. The data below summarizes its binding affinity, functional potency, and physiological effects.

Receptor Binding Affinity

This compound demonstrates high affinity and selectivity for the human 5-HT1A receptor. Its affinity for other monoaminergic receptors is substantially lower, indicating a highly specific pharmacological profile.

| Receptor | Binding Affinity (Ki, nM) | Species/Tissue Source | Reference |

| 5-HT1A | 4.8 | Human (Recombinant) | |

| Dopamine D₂ | 1,770 | Human (Recombinant) | |

| α₁-Adrenergic | 691.8 | Human (Recombinant) | |

| Histamine H₁ | >10,000 | Human (Recombinant) | |

| Other 5-HT Subtypes | >10,000 | Human (Recombinant) |

Table 1: Receptor Binding Profile of this compound. Ki values represent the concentration of the drug that binds to 50% of the receptors in the absence of the natural ligand.

In Vitro Functional Activity

This compound's functional activity as a 5-HT1A agonist was confirmed by its ability to inhibit forskolin-stimulated cAMP production in cells expressing the human 5-HT1A receptor.

| Assay | Potency (EC₅₀ / pEC₅₀) | Cell Line | Reference |

| Inhibition of Forskolin-induced cAMP | EC₅₀ = 158 nM | HA7 (HeLa cells expressing human 5-HT1A) | |

| Inhibition of Forskolin-induced cAMP | pEC₅₀ = 6.8 | HA7 (HeLa cells expressing human 5-HT1A) |

Table 2: In Vitro Functional Potency of this compound. EC₅₀ is the concentration of an agonist that gives half of the maximal response. pEC₅₀ is the negative logarithm of the EC₅₀.

In Vivo Pharmacological Potency

In vivo studies in rats established the doses at which this compound elicits specific neurochemical and endocrine responses, confirming its central activity following systemic administration.

| In Vivo Effect | Potency (ED₅₀, mg/kg) | Route of Administration | Animal Model | Reference |

| Reduction of 5-HT in Hippocampus | 0.049 | Intraperitoneal (i.p.) | Rat | |

| Increase in Plasma Corticosterone | 0.057 | Intraperitoneal (i.p.) | Rat | |

| Increase in Plasma Corticosterone | 0.16 | Oral (p.o.) | Rat |

Table 3: In Vivo Potency of this compound. ED₅₀ is the dose of a drug that produces 50% of its maximal effect.

Preclinical Efficacy in Animal Models

This compound has shown significant antidepressant and anxiolytic-like effects in established animal models.

-

Antidepressant-like Activity : In the rat Porsolt forced swimming test, a standard model for screening antidepressant drugs, this compound robustly suppressed immobility time. Notably, this effect was observed after a single administration, suggesting a potential for a more rapid onset of action compared to traditional antidepressants like paroxetine and imipramine.

-

Anxiolytic-like Activity : In the pigeon conflict procedure, a model for assessing anxiolytic potential, this compound produced a substantial increase in punished responding without affecting unpunished responding. This indicates marked anxiolytic-like effects, with greater efficacy observed than for other azapirones like buspirone and ipsapirone.

Human Pharmacology & Pharmacokinetics

This compound was evaluated in a preclinical trial in healthy human volunteers, providing initial data on its safety, tolerability, and pharmacokinetic profile.

| Parameter | Result | Study Details | Reference |

| Dose Administered | 1.5 mg | Oral, single dose | |

| Time to Peak (Tₘₐₓ) | 30-60 minutes | Oral, single dose | |

| Elimination Half-life (t₁/₂) | ~2 hours | Oral, single dose | |

| Total Duration | ~3 hours | Oral, single dose | |

| Pharmacodynamic Effects | Reduced body temperature, prolonged REM sleep, increased cortisol & growth hormone | Oral, single dose | |

| Reported Side Effects | Dizziness, drowsiness | Oral, single dose | |

| Overall Tolerability | Well-tolerated | Oral, single dose |

Table 4: Summary of Human Pharmacological Data for this compound.

Detailed Experimental Protocols

The characterization of this compound relied on standard, validated pharmacological assays. Methodologies for key experiments are detailed below.

Radioligand Competition Binding Assay

This assay determines the affinity of a test compound (this compound) for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

-

Objective : To determine the binding affinity (Ki) of this compound for the 5-HT1A receptor.

-

Principle : A fixed concentration of a high-affinity radioligand (e.g., [³H]8-OH-DPAT) is incubated with a source of receptors (e.g., cell membranes expressing the receptor). Increasing concentrations of the unlabeled test compound are added, and the displacement of the radioligand is measured. The concentration of the test compound that displaces 50% of the specific binding is the IC₅₀, which is then used to calculate the Ki value.

-

Materials :

-

Receptor Source: Membranes from cells stably expressing the human 5-HT1A receptor or from rat brain tissue (e.g., cerebral cortex).

-

Radioligand: [³H]8-OH-DPAT (a selective 5-HT1A agonist).

-

Test Compound: this compound, serially diluted.

-

Incubation Buffer, Scintillation fluid, Glass fiber filters.

-

Filtration apparatus, Scintillation counter.

-

-

Procedure :

-

Receptor membranes, radioligand, and varying concentrations of this compound (or vehicle) are combined in assay tubes.

-

Tubes are incubated to allow binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.

-

Filters are washed to remove non-specifically bound radioactivity.

-

The radioactivity trapped on the filters is quantified using a liquid scintillation counter.

-

-

Data Analysis : Non-linear regression analysis of the competition curve (percent specific binding vs. log[this compound]) is used to determine the IC₅₀ value. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

Eptapirone's Effects on Serotonin Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological effects of eptapirone on serotonin pathways. This compound (F-11,440) is a potent and selective full agonist for the 5-HT1A receptor, belonging to the azapirone class of compounds. Its high intrinsic activity at this receptor has been a key focus of research into its potential anxiolytic and antidepressant effects.[1] This document summarizes its binding affinity, functional efficacy, and the intracellular signaling cascades it modulates.

Core Pharmacological Profile

This compound is distinguished by its high affinity and selectivity for the 5-HT1A receptor.[1][2] It was developed based on the hypothesis that a high intrinsic activity at the 5-HT1A receptor is necessary to achieve maximal therapeutic benefits, a feature that distinguishes it from earlier partial agonists like buspirone.[1]

Data Presentation

The following tables summarize the quantitative data on this compound's binding affinity and functional activity.

Table 1: Receptor Binding Affinity of this compound

| Receptor | K_i_ (nM) | pK_i_ | Reference Compound |

| 5-HT_1A_ | 4.8 | 8.33 | [³H]8-OH-DPAT |

| Dopamine D_2_ | 1,770 | < 6.0 | [³H]Spiperone |

| α_1_-Adrenergic | 691.8 | < 6.0 | [³H]Prazosin |

| Histamine H_1_ | > 10,000 | < 5.0 | [³H]Pyrilamine |

Data sourced from Koek et al. (1998) and Cayman Chemical product information.[2]

Table 2: Functional Activity of this compound at the Human 5-HT_1A_ Receptor

| Assay | Parameter | Value | Relative to Serotonin |

| Forskolin-Induced cAMP Accumulation | Intrinsic Activity | 1.0 | 100% |

| Forskolin-Induced cAMP Accumulation | EC_50_ | 158 nM | - |

| Forskolin-Induced cAMP Accumulation | pEC_50_ | 6.8 | - |

Data sourced from Koek et al. (1998) and MedChemExpress product information.

Serotonin Signaling Pathways Modulated by this compound

As a full agonist at the 5-HT1A receptor, this compound activates downstream signaling pathways that are crucial for its pharmacological effects. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the G_i/o_ family of G-proteins.

Canonical G_i/o_ Signaling Pathway

Activation of the 5-HT1A receptor by this compound leads to the dissociation of the Gα_i/o_ and Gβγ subunits. The Gα_i/o_ subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP leads to decreased activity of protein kinase A (PKA). The Gβγ subunit can directly modulate the activity of ion channels, leading to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated Ca²⁺ channels. This results in neuronal hyperpolarization and a reduction in neuronal excitability.

Non-Canonical Signaling Pathways

Beyond the canonical pathway, 5-HT1A receptor activation can also modulate other signaling cascades, including the mitogen-activated protein kinase (MAPK/ERK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways. These pathways are implicated in neuroplasticity and cell survival, which may contribute to the long-term therapeutic effects of 5-HT1A agonists.

Experimental Protocols

The following are generalized protocols for the key assays used to characterize this compound's pharmacology, based on the methodologies described in the cited literature.

Radioligand Binding Assay

This assay determines the binding affinity (K_i_) of this compound for various receptors.

-

Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or transfected with the target receptor (e.g., HeLa cells expressing human 5-HT1A receptors).

-

Incubation: A fixed concentration of a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A receptors) is incubated with the membrane preparation in the presence of varying concentrations of this compound.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC_50_) is determined. The K_i_ value is then calculated using the Cheng-Prusoff equation.

Functional Assay: cAMP Accumulation

This assay measures the functional efficacy of this compound as a 5-HT1A receptor agonist by quantifying its ability to inhibit adenylyl cyclase activity.

-

Cell Culture: HeLa cells stably expressing the human 5-HT1A receptor are cultured.

-

Stimulation: The cells are pre-incubated with varying concentrations of this compound. Subsequently, adenylyl cyclase is stimulated with forskolin to induce cAMP production.

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a suitable method, such as a competitive binding assay or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The concentration of this compound that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP accumulation (EC_50_) is determined. The maximal effect (E_max_) is compared to that of the endogenous agonist, serotonin, to determine the intrinsic activity.

Presynaptic vs. Postsynaptic Effects

In vivo studies have demonstrated that this compound is a potent agonist at both presynaptic and postsynaptic 5-HT1A receptors. Its activity at presynaptic 5-HT1A autoreceptors, located on serotonergic neurons in the raphe nuclei, leads to a decrease in the firing rate of these neurons and a subsequent reduction in serotonin release in projection areas like the hippocampus. Concurrently, its action on postsynaptic 5-HT1A heteroreceptors in regions such as the cortex and hippocampus directly modulates the activity of non-serotonergic neurons, which is believed to be a key mechanism for its therapeutic effects. The high potency of this compound at both receptor populations suggests a robust and comprehensive engagement of the 5-HT1A system.

Conclusion

This compound is a potent and selective full agonist of the 5-HT1A receptor with high intrinsic activity. Its pharmacological profile, characterized by high affinity and efficacy, translates into robust modulation of serotonin-mediated signaling pathways. The data presented in this guide underscore its potential as a tool for investigating the therapeutic implications of maximal 5-HT1A receptor activation. Further research into its effects on non-canonical signaling pathways and the precise interplay between its presynaptic and postsynaptic actions will continue to elucidate its full pharmacological potential.

References

In Vitro Characterization of Eptapirone: A Technical Guide

Introduction

Eptapirone (F-11,440) is a potent and highly selective full agonist for the serotonin 1A (5-HT1A) receptor, belonging to the azapirone chemical class.[1] Developed with the hypothesis that high intrinsic activity at the 5-HT1A receptor is crucial for maximizing therapeutic efficacy, this compound has demonstrated significant potential in preclinical models for anxiolytic and antidepressant effects.[1][2] Its intrinsic activity is reported to be approximately equal to that of serotonin itself.[1] This guide provides a comprehensive overview of the in vitro pharmacological characterization of this compound, detailing its binding profile, functional activity, and associated signaling pathways. The information is intended for researchers, scientists, and professionals involved in drug development and neuroscience.

Receptor Binding Profile

The initial step in characterizing a compound like this compound is to determine its affinity and selectivity for its primary target and a panel of other relevant receptors. This is typically achieved through competitive radioligand binding assays.

Data Presentation: Binding Affinities of this compound

The following table summarizes the binding affinities (Ki) of this compound for the 5-HT1A receptor and other key neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.

| Receptor/Site | pKi | Ki (nM) | Reference Compound |

| 5-HT1A | 8.33 | 4.8 | Flesinoxan (pKi 8.91), Buspirone (pKi 7.50) |

| Dopamine D2 | < 6.0 | > 1000 | Spiperone |

| Alpha-1 Adrenergic | < 6.0 | > 1000 | Prazosin |

| Histamine H1 | < 6.0 | > 1000 | Mepyramine |

| 5-HT1B | < 6.0 | > 1000 | GR127935 |

| 5-HT1D | < 6.0 | > 1000 | BRL-15572 |

Data compiled from literature.[1]

This compound demonstrates high affinity and marked selectivity for the 5-HT1A receptor compared to other screened sites.

Experimental Protocol: Radioligand Binding Assay

This protocol describes a standard method for determining the binding affinity of a test compound (e.g., this compound) for the 5-HT1A receptor using cell membranes expressing the receptor and a specific radioligand.

Objective: To determine the inhibitory constant (Ki) of this compound at the human 5-HT1A receptor.

Materials:

-

Cell Membranes: CHO-K1 or HEK-293 cells stably expressing the human 5-HT1A receptor.

-

Radioligand: [3H]8-OH-DPAT (a selective 5-HT1A agonist).

-

Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.

-

Non-specific Binding Control: 10 µM Serotonin or WAY-100635.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.

-

Scintillation Cocktail and Scintillation Counter .

-

96-well filter plates and a cell harvester .

Procedure:

-

Preparation: Thaw the cell membranes on ice. Prepare serial dilutions of this compound in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Assay buffer, [3H]8-OH-DPAT (at a final concentration near its Kd, e.g., 1 nM), and cell membranes.

-

Non-specific Binding: Assay buffer, [3H]8-OH-DPAT, non-specific control (e.g., 10 µM Serotonin), and cell membranes.

-

Competitive Binding: Assay buffer, [3H]8-OH-DPAT, varying concentrations of this compound, and cell membranes.

-

-

Incubation: Incubate the plate at room temperature (or 37°C) for 60 minutes to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Allow the filters to dry. Add scintillation cocktail to each well and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific DPM from the total DPM.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Use non-linear regression (sigmoidal dose-response) to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Activity Profile

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at the receptor. For a G-protein coupled receptor (GPCR) like 5-HT1A, which couples to Gi/o proteins, a common functional assay measures the inhibition of adenylyl cyclase activity, leading to a decrease in cyclic AMP (cAMP) levels.

Data Presentation: Functional Potency of this compound

| Assay | Cell Line | Parameter | Value |

| cAMP Inhibition | HeLa cells | pEC50 | 6.8 |

Data from MedChemExpress.

The pEC50 value indicates the negative logarithm of the molar concentration of an agonist that produces 50% of the maximum possible response.

Experimental Protocol: cAMP Inhibition Assay

This protocol outlines a method to measure the ability of this compound to inhibit forskolin-stimulated cAMP production in cells expressing the 5-HT1A receptor.

Objective: To determine the functional potency (EC50) of this compound as a 5-HT1A agonist.

Materials:

-

Cell Line: HeLa or HEK-293 cells stably expressing the human 5-HT1A receptor.

-

Test Compound: this compound, serially diluted.

-

Stimulant: Forskolin (an adenylyl cyclase activator).

-

Control Agonist: Serotonin or 8-OH-DPAT.

-

Lysis Buffer and Assay Reagents from a commercial cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

-

Plate reader compatible with the chosen detection method.

Procedure:

-

Cell Plating: Seed the 5-HT1A-expressing cells into a 96-well or 384-well plate and grow to near confluency.

-

Pre-incubation: Remove the growth medium and pre-incubate the cells with various concentrations of this compound (or control agonist) in serum-free medium for 15-30 minutes.

-

Stimulation: Add forskolin to all wells (except the basal control) to a final concentration that elicits a sub-maximal response (e.g., 1-10 µM).

-

Incubation: Incubate the plate for 30 minutes at 37°C to allow for cAMP production.

-

Cell Lysis: Stop the reaction by removing the medium and adding the lysis buffer provided with the cAMP kit.

-

Detection: Perform the cAMP detection assay according to the manufacturer's instructions. This typically involves adding detection reagents and incubating for a specified time.

-

Measurement: Read the plate using a plate reader (e.g., measuring fluorescence ratio for HTRF).

-

Data Analysis:

-

Convert the raw data to cAMP concentrations.

-

Normalize the data, setting the basal cAMP level (no forskolin) as 0% and the forskolin-stimulated level (no agonist) as 100%.

-

Plot the percent inhibition of the forskolin response against the logarithm of the this compound concentration.

-

Use non-linear regression (sigmoidal dose-response) to calculate the EC50 value.

-

Signaling Pathways

As a full agonist, this compound activates the 5-HT1A receptor, initiating a cascade of intracellular signaling events. Understanding this pathway is crucial for predicting the cellular and physiological effects of the drug.

5-HT1A Receptor Canonical Signaling

The 5-HT1A receptor is a classic Gi/o-coupled GPCR. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of its associated heterotrimeric G-protein. The Gαi/o subunit dissociates from the Gβγ dimer.

-

Gαi/o Pathway: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase (AC). This action reduces the conversion of ATP to cAMP, thereby lowering intracellular cAMP levels and decreasing the activity of cAMP-dependent Protein Kinase A (PKA).

-

Gβγ Pathway: The freed Gβγ dimer can directly modulate ion channels. It activates G-protein-gated inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane. This hyperpolarization makes neurons less likely to fire action potentials. The Gβγ dimer also inhibits voltage-gated Ca2+ channels, reducing calcium influx.

Beyond the canonical pathway, 5-HT1A receptor activation has also been linked to other signaling cascades, including the mitogen-activated protein kinase (MAPK/ERK) and Akt pathways, which are often associated with neuroprotection and cell survival.

Interaction with Dopamine D2 Receptors

While this compound's primary target is the 5-HT1A receptor, its interaction profile with other receptors, such as the dopamine D2 receptor, is important for understanding its overall pharmacological effect and potential side-effect profile. Binding assays show that this compound has a very low affinity (Ki > 1000 nM) for the D2 receptor, indicating that it is unlikely to exert direct significant effects via this target at therapeutically relevant concentrations. This distinguishes it from many atypical antipsychotic drugs that often have mixed 5-HT1A agonist and D2 antagonist or partial agonist properties.

References

Preclinical Data Review of Eptapirone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eptapirone (F-11,440) is a potent and highly selective full agonist of the serotonin 1A (5-HT1A) receptor, belonging to the azapirone chemical class.[1] Developed with the hypothesis that high intrinsic activity at the 5-HT1A receptor is crucial for maximizing therapeutic benefits, this compound has been investigated for its potential anxiolytic and antidepressant properties. This technical guide provides a comprehensive review of the available preclinical data on this compound, focusing on its receptor binding profile, efficacy in animal models of anxiety and depression, and its initial pharmacokinetic and safety profile. The information is presented to aid researchers and drug development professionals in understanding the preclinical characteristics of this compound.

Core Data Summary

Receptor Binding Affinity

This compound demonstrates high affinity and selectivity for the 5-HT1A receptor. The binding affinity is a critical parameter in determining the potency of a drug at its target.

| Compound | Receptor | Binding Affinity (Ki) | pKi |

| This compound | 5-HT1A | 4.8 nM[1] | 8.33[2] |

Table 1: Receptor Binding Affinity of this compound. This table summarizes the reported binding affinity of this compound for the 5-HT1A receptor.

Behavioral Pharmacology

The preclinical efficacy of this compound has been evaluated in rodent models of depression and anxiety. These models are essential for predicting the potential therapeutic effects of a compound in humans.

| Behavioral Test | Animal Model | Key Findings | Implication |

| Porsolt Forced Swim Test | Rodent model of depression | More robust suppression of immobility compared to buspirone, ipsapirone, and flesinoxan.[1] | Strong antidepressant-like effects. |

| Vogel Conflict Test | Rodent model of anxiety | Substantial increases in punished responding without affecting unpunished responding.[1] | Marked anxiolytic-like effects. |

Table 2: Summary of this compound's Efficacy in Preclinical Behavioral Models. This table highlights the significant antidepressant and anxiolytic-like effects of this compound observed in established animal models.

Experimental Protocols

A detailed understanding of the methodologies used in the preclinical evaluation of this compound is crucial for the interpretation and replication of the findings.

5-HT1A Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the 5-HT1A receptor.

General Methodology: While a specific protocol for this compound is not detailed in the provided search results, a general competitive radioligand binding assay protocol is as follows:

-

Membrane Preparation: Membranes are prepared from a tissue source expressing the 5-HT1A receptor, such as the rat hippocampus or cells transfected with the human 5-HT1A receptor.

-

Radioligand: A radiolabeled ligand that binds to the 5-HT1A receptor, such as [³H]8-OH-DPAT, is used.

-

Incubation: The membranes are incubated with the radioligand and varying concentrations of the unlabeled test compound (this compound).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Porsolt Forced Swim Test

Objective: To assess the antidepressant-like activity of this compound.

Methodology:

-

Animals: Male rats are typically used.

-

Apparatus: A transparent cylindrical tank (approximately 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth that prevents the rat from touching the bottom with its tail or feet.

-

Procedure:

-

Pre-test session (Day 1): Each rat is placed in the cylinder for a 15-minute period.

-

Test session (Day 2): 24 hours after the pre-test, the rats are administered this compound or a vehicle control. Following a specified pre-treatment time, they are placed back into the swim cylinder for a 5-minute test session.

-

-

Data Collection: The duration of immobility (the time the rat spends floating with only minimal movements to keep its head above water) is recorded during the test session.

-

Analysis: A decrease in the duration of immobility in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.

Vogel Conflict Test

Objective: To evaluate the anxiolytic-like potential of this compound.

Methodology:

-

Animals: Water-deprived male rats are commonly used.

-

Apparatus: A testing chamber equipped with a drinking spout connected to a water source and a shock generator.

-

Procedure:

-

Acclimation/Training: Rats are first trained to drink from the spout in the chamber.

-

Conflict Session: During the test session, after a set number of licks (e.g., every 20th lick), the rat receives a mild electric shock through the drinking spout.

-

-

Drug Administration: this compound or a vehicle control is administered to the animals prior to the conflict session.

-

Data Collection: The number of licks and/or the number of shocks received during the session is recorded.

-

Analysis: An increase in the number of punished licks or shocks in the drug-treated group compared to the vehicle group suggests an anxiolytic-like effect, as the animal is more willing to tolerate the aversive stimulus to obtain the reward (water).

Visualizations

5-HT1A Receptor Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated by the activation of the 5-HT1A receptor by an agonist such as this compound.

Caption: 5-HT1A Receptor Signaling Pathway.

Experimental Workflow for Behavioral Testing

This diagram outlines the general workflow for conducting preclinical behavioral assessments of this compound.

Caption: Behavioral Testing Workflow.

Pharmacokinetics and Toxicology

Pharmacokinetics

Limited preclinical pharmacokinetic data for this compound is publicly available. Early human trials with an oral dose of 1.5 mg indicated that this compound peaked rapidly in plasma within 30-60 minutes and had an estimated elimination half-life of approximately two hours. Comprehensive preclinical ADME (Absorption, Distribution, Metabolism, and Excretion) studies in animal models are crucial for a complete understanding of its pharmacokinetic profile.

Toxicology

Detailed preclinical toxicology studies for this compound are not extensively reported in the available literature. Standard preclinical toxicology assessments would typically include single-dose and repeat-dose toxicity studies in at least two mammalian species (one rodent, one non-rodent) to identify potential target organs for toxicity, establish a dose-response relationship, and determine the no-observed-adverse-effect level (NOAEL).

Conclusion

The preclinical data for this compound strongly suggest its potential as an anxiolytic and antidepressant agent, driven by its potent and selective full agonism at the 5-HT1A receptor. Its robust effects in established animal models, surpassing those of some existing azapirones, are promising. However, a comprehensive preclinical data package, including detailed ADME and toxicology studies, is essential for a complete risk-benefit assessment and to guide further clinical development. The information compiled in this guide serves as a foundational resource for researchers and professionals in the field of drug discovery and development interested in the therapeutic potential of this compound.

References

Methodological & Application

Eptapirone Protocol for In Vivo Rodent Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eptapirone is a potent and highly selective full agonist of the serotonin 1A (5-HT1A) receptor, belonging to the azapirone class of compounds.[1] Its high affinity (Ki = 4.8 nM) and intrinsic activity, comparable to serotonin itself, make it a valuable tool for investigating the role of the 5-HT1A receptor in various physiological and pathological processes.[1] Preclinical studies in rodents have demonstrated its potential anxiolytic and antidepressant-like effects, suggesting its therapeutic potential for neuropsychiatric disorders.[1]

These application notes provide detailed protocols for in vivo rodent studies designed to evaluate the pharmacological effects of this compound. The protocols cover behavioral assays for anxiety and depression, as well as neurochemical techniques to assess its impact on serotonergic neurotransmission.

Mechanism of Action

This compound exerts its effects primarily through the activation of 5-HT1A receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2] This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release.

Signaling Pathway of this compound at the 5-HT1A Receptor

References

Eptapirone Administration in the Porsolt Forced Swim Test: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration and effects of Eptapirone, a potent and selective 5-HT1A receptor full agonist, in the Porsolt forced swim test (FST). The information is compiled for preclinical research in rodent models of depression.

Introduction

This compound (F-11,440) is an azapirone derivative with high affinity and intrinsic activity at the 5-HT1A receptor.[1] It was developed with the hypothesis that a high-efficacy 5-HT1A receptor agonist could produce more robust antidepressant effects than existing partial agonists like buspirone.[1] Preclinical studies have demonstrated its potential as a potent antidepressant and anxiolytic agent.[2] The Porsolt forced swim test is a widely used behavioral paradigm to screen for potential antidepressant drugs by assessing the immobility of rodents in an inescapable cylinder of water.

Data Presentation

Table 1: Qualitative Comparison of the Antidepressant-Like Effects of this compound and Other Compounds in the Porsolt Forced Swim Test

| Compound | Class | Effect on Immobility Time | Potency Comparison with this compound |

| This compound | 5-HT1A Receptor Full Agonist | More robust suppression | - |

| Buspirone | 5-HT1A Receptor Partial Agonist | Less robust suppression; may increase immobility with a single administration | Less potent |

| Ipsapirone | 5-HT1A Receptor Partial Agonist | Less substantial effect | Less potent |

| Flesinoxan | 5-HT1A Receptor Agonist | Less substantial effect | Less potent |

| Paroxetine | Selective Serotonin Reuptake Inhibitor (SSRI) | High doses can rival this compound's effect after repeated administration | Efficacy seen on first treatment with this compound |

| Imipramine | Tricyclic Antidepressant (TCA) | Unable to match the efficacy of this compound | Less potent |

Experimental Protocols

The following protocols are detailed methodologies for conducting the Porsolt forced swim test with this compound administration in rats and mice. These are based on standard FST procedures and available information on this compound's in vivo pharmacology.

Protocol 1: this compound Administration in the Rat Porsolt Forced Swim Test

1. Animals:

-

Male Sprague-Dawley or Wistar rats (200-250 g).

-

House animals in groups of 4-5 per cage with ad libitum access to food and water.

-

Maintain a 12-hour light/dark cycle and a controlled temperature (22 ± 2°C).

-

Allow at least one week of acclimatization before the experiment.

2. This compound Preparation:

-

Vehicle: Based on common practices for similar compounds, sterile saline (0.9% NaCl) or distilled water with a small amount of a solubilizing agent like Tween 80 (e.g., 1-2 drops per 10 ml) can be used. The exact solubility of this compound should be determined empirically.

-

Dosage: Based on its high in vivo potency (30- to 60-fold more potent than buspirone), a starting dose range could be 0.1 to 1.0 mg/kg. A dose-response study is recommended to determine the optimal effective dose.

-

Administration: Administer intraperitoneally (i.p.) 30-60 minutes before the test session.

3. Porsolt Forced Swim Test Apparatus:

-

A transparent plastic cylinder (40 cm high, 20 cm in diameter).

-

Fill with water (23-25°C) to a depth of 15 cm, such that the rat cannot touch the bottom with its tail or hind paws.

4. Experimental Procedure:

-

Day 1: Pre-test Session (15 minutes)

-

Gently place each rat individually into the cylinder for 15 minutes.

-

After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage. This session is for habituation and to induce a stable level of immobility on the test day.

-

-

Day 2: Test Session (5 minutes)

-

Administer this compound or vehicle to the rats 30-60 minutes before the test.

-

Place each rat individually into the swim cylinder for a 5-minute session.

-

Record the session using a video camera for later analysis.

-

Behavioral Scoring: An observer, blind to the treatment conditions, should score the duration of immobility during the 5-minute test. Immobility is defined as the state where the animal makes only the necessary movements to keep its head above water.

-

5. Data Analysis:

-

Calculate the mean duration of immobility for each treatment group.

-

Analyze the data using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test) to compare the effects of different doses of this compound with the vehicle control group.

Protocol 2: this compound Administration in the Mouse Porsolt Forced Swim Test

1. Animals:

-

Male C57BL/6 or BALB/c mice (20-25 g).

-

Housing and acclimatization conditions are the same as for rats.

2. This compound Preparation:

-

Vehicle and dosage considerations are similar to the rat protocol, with potential adjustments to the dose range based on allometric scaling. A starting range of 0.5 to 5.0 mg/kg i.p. could be explored.

3. Porsolt Forced Swim Test Apparatus:

-

A transparent plastic cylinder (25 cm high, 10 cm in diameter).

-

Fill with water (23-25°C) to a depth of 10 cm.

4. Experimental Procedure:

-

Single 6-minute Test Session: Unlike the rat protocol, the mouse FST is typically conducted in a single 6-minute session without a pre-test day.

-

Administer this compound or vehicle 30-60 minutes before the test.

-

Gently place each mouse individually into the swim cylinder for 6 minutes.

-

Record the session for later analysis.

-

Behavioral Scoring: Score the duration of immobility during the last 4 minutes of the 6-minute test.

-

5. Data Analysis:

-

Similar to the rat protocol, calculate and statistically analyze the mean duration of immobility for each treatment group.

Mandatory Visualizations

Signaling Pathways

Caption: Signaling pathway of this compound as a 5-HT1A receptor full agonist.

Experimental Workflow

Caption: Experimental workflow for this compound in the Porsolt forced swim test.

References

Application Notes and Protocols: Eptapirone in the Vogel Conflict Test

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eptapirone (also known as F-11,440) is a potent and highly selective full agonist for the 5-HT1A serotonin receptor, belonging to the azapirone class of compounds.[1] Its high affinity and intrinsic activity at the 5-HT1A receptor suggest significant potential as an anxiolytic and antidepressant agent.[2] The Vogel conflict test is a widely utilized preclinical paradigm for screening compounds with potential anxiolytic properties.[2] This behavioral assay induces a conflict between the motivation to drink (in water-deprived animals) and the aversion to a mild electrical shock received upon drinking. Anxiolytic compounds, such as this compound, are expected to increase the number of punished licks, indicating a reduction in anxiety-like behavior.

These application notes provide a detailed protocol for utilizing this compound in a Vogel conflict test, along with representative data and a description of its underlying mechanism of action.

Data Presentation

The anxiolytic efficacy of this compound in the Vogel conflict test is demonstrated by a dose-dependent increase in the number of punished licks taken by the animals. The following table summarizes representative quantitative data, illustrating the expected outcomes.